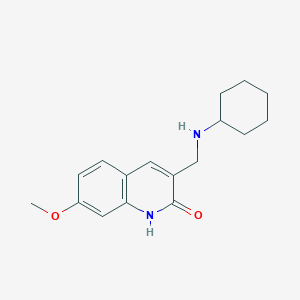

3-Cyclohexylaminomethyl-7-methoxy-1H-quinolin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Cyclohexylaminomethyl-7-methoxy-1H-quinolin-2-one is a chemical compound with the molecular formula C17H22N2O2 and a molecular weight of 286.37 g/mol . This compound is used primarily in biochemical and proteomics research . Its structure consists of a quinoline core with a methoxy group at the 7th position and a cyclohexylaminomethyl group at the 3rd position.

準備方法

The synthesis of 3-Cyclohexylaminomethyl-7-methoxy-1H-quinolin-2-one typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.

Attachment of the Cyclohexylaminomethyl Group: This step involves the reaction of the quinoline derivative with cyclohexylamine and formaldehyde under reductive amination conditions.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

化学反応の分析

3-Cyclohexylaminomethyl-7-methoxy-1H-quinolin-2-one undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Major products formed from these reactions include various quinoline derivatives with altered functional groups.

科学的研究の応用

Scientific Research Applications

1. Chemistry

- Reference Standard : This compound serves as a reference standard in analytical chemistry for instrument calibration and method validation, ensuring accuracy in quantitative analyses.

- Intermediate in Synthesis : It is utilized as an intermediate in the synthesis of various complex molecules, aiding in the development of pharmaceuticals and other chemical entities.

2. Biology

- Proteomics Research : The compound is applied in proteomics to study protein interactions and functions, contributing to the understanding of cellular processes and disease mechanisms.

- Antimicrobial Activity : Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties, suggesting potential applications in treating infections caused by resistant strains of bacteria and fungi .

3. Medicine

- Anticancer Properties : Studies have shown that 3-Cyclohexylaminomethyl-7-methoxy-1H-quinolin-2-one exhibits cytotoxic effects on multidrug-resistant cancer cells. This property is crucial for developing therapies targeting cancers that are resistant to conventional treatments .

- Reversal of Multidrug Resistance : The compound has been noted for its ability to reverse multidrug resistance in cancer cells, enhancing the efficacy of existing chemotherapeutic agents .

Case Studies and Research Findings

作用機序

The mechanism of action of 3-Cyclohexylaminomethyl-7-methoxy-1H-quinolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

類似化合物との比較

3-Cyclohexylaminomethyl-7-methoxy-1H-quinolin-2-one can be compared with other quinoline derivatives, such as:

7-Methoxy-1H-quinolin-2-one: Lacks the cyclohexylaminomethyl group, resulting in different chemical properties and biological activities.

3-Aminomethyl-7-methoxy-1H-quinolin-2-one: Similar structure but with an aminomethyl group instead of a cyclohexylaminomethyl group, leading to variations in reactivity and applications.

3-Cyclohexylaminomethyl-1H-quinolin-2-one:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

生物活性

3-Cyclohexylaminomethyl-7-methoxy-1H-quinolin-2-one is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by relevant data and case studies.

Synthesis of this compound

The synthesis of this compound typically involves several key steps:

- Formation of the Quinoline Core : The quinoline structure can be synthesized using methods like the Skraup synthesis, which involves aniline condensation with glycerol and sulfuric acid.

- Methoxy Group Introduction : Methylation of a hydroxyl group is achieved using methyl iodide in the presence of potassium carbonate.

- Cyclohexylaminomethyl Group Attachment : This is accomplished through reductive amination, where cyclohexylamine reacts with formaldehyde and the quinoline derivative.

These methods ensure high yields and purity suitable for further biological evaluation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound exhibits:

- Enzyme Inhibition : It can inhibit various enzymes, modulating biochemical pathways that are crucial for cellular functions.

- Receptor Modulation : The compound may bind to specific receptors, influencing signal transduction processes.

The exact molecular targets remain under investigation but are essential for understanding its therapeutic potential.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound:

- Testing Against Bacteria : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity, comparable to established antibiotics .

Case Studies

Several research studies have explored the biological implications of this compound:

- In Vivo Studies : In animal models, oral administration of varying doses demonstrated a dose-dependent response in inhibiting inflammatory cytokines such as IL-6 after TLR7 stimulation .

- Comparative Studies : When compared to similar quinoline derivatives, such as 7-Methoxy-1H-quinolin-2-one, 3-Cyclohexylaminomethyl-7-methoxy exhibited enhanced biological activity due to its unique cyclohexylaminomethyl group.

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against Staphylococcus aureus and E. coli |

| Anti-inflammatory | Reduces cytokine levels in inflammatory models |

| Enzyme inhibition | Modulates enzyme activity impacting metabolic pathways |

Scientific Research Applications

This compound has several applications across various fields:

- Analytical Chemistry : Used as a reference standard for instrument calibration.

- Proteomics Research : Investigated for studying protein interactions and functions.

- Pharmaceutical Development : Explored as a potential lead compound in drug discovery, particularly for antimicrobial and anti-inflammatory therapies .

特性

IUPAC Name |

3-[(cyclohexylamino)methyl]-7-methoxy-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-21-15-8-7-12-9-13(17(20)19-16(12)10-15)11-18-14-5-3-2-4-6-14/h7-10,14,18H,2-6,11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHJVRRTZFOPBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)N2)CNC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。